molecular formula C9H9N5O4 B457538 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide CAS No. 387344-74-3

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide

Cat. No.: B457538
CAS No.: 387344-74-3
M. Wt: 251.2g/mol
InChI Key: VJYGJEPCWMMQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide (molecular formula: C₉H₉N₅O₄; molar mass: 251.2 g/mol) is a heterocyclic compound featuring a fused pyrazole and furan scaffold. The pyrazole ring is substituted with a nitro group at the 4-position, while the furan moiety is functionalized with a hydrazide group at the 2-position. This structural arrangement confers unique electronic and steric properties, making the compound a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O4/c10-12-9(15)8-2-1-7(18-8)5-13-4-6(3-11-13)14(16)17/h1-4H,5,10H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYGJEPCWMMQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)NN)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Nitro-1H-pyrazole

The nitration of pyrazole is conducted under controlled conditions to ensure regioselective substitution at the 4-position. Pyrazole is dissolved in concentrated sulfuric acid at 0–5°C, followed by dropwise addition of fuming nitric acid. The reaction mixture is stirred for 2 hours, quenched on ice, and neutralized to yield 4-nitro-1H-pyrazole as a pale yellow solid. Typical yields range from 70–80%.

Reaction Conditions:

  • Reagents: Pyrazole (1 eq), HNO₃ (1.2 eq), H₂SO₄ (solvent).

  • Temperature: 0–5°C.

  • Workup: Ice quenching, filtration, recrystallization from ethanol.

Preparation of Methyl 5-(Chloromethyl)furan-2-carboxylate

Chloromethylation of methyl furan-2-carboxylate is achieved using paraformaldehyde and hydrochloric acid in the presence of zinc chloride. The reaction proceeds via electrophilic substitution, with the chloromethyl group introduced at the 5-position of the furan ring. Yields are moderate (50–60%) due to competing side reactions.

Reaction Conditions:

  • Reagents: Methyl furan-2-carboxylate (1 eq), paraformaldehyde (1.5 eq), HCl gas, ZnCl₂ (catalyst).

  • Solvent: Dioxane.

  • Temperature: Reflux (100°C).

Alkylation of 4-Nitro-1H-pyrazole

The chloromethyl-furan intermediate undergoes nucleophilic substitution with 4-nitro-1H-pyrazole in dimethylformamide (DMF) using potassium carbonate as a base. The reaction is heated to 80°C for 12 hours, yielding methyl 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylate. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product in 60–70% yield.

Key Data:

ParameterValue
SolventDMF
BaseK₂CO₃ (2 eq)
Temperature80°C
Reaction Time12 hours

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide. The reaction is refluxed in a 1:1 mixture of ethanol and water for 4 hours, followed by acidification with hydrochloric acid to precipitate the product. Yields exceed 85%.

Optimization Note:

  • Prolonged hydrolysis (>6 hours) leads to decomposition, reducing yields.

Hydrazide Formation

The carboxylic acid is treated with excess hydrazine hydrate in ethanol under reflux for 6 hours. The hydrazide precipitates upon cooling and is filtered to yield the final product. This step achieves near-quantitative conversion (90–95% yield).

Critical Parameters:

  • Molar Ratio: Hydrazine hydrate (3 eq).

  • Solvent: Ethanol.

  • Reaction Time: 6 hours.

Optimization of Reaction Conditions

Nitration Efficiency

The nitration step is highly sensitive to temperature. Exceeding 5°C results in over-nitration and tar formation. A study comparing nitric acid concentrations revealed that 90% HNO₃ maximizes regioselectivity for the 4-position.

Alkylation Catalysts

While K₂CO₃ is standard, trials with cesium carbonate showed improved reaction rates (8 hours vs. 12 hours) but higher costs. Industrial protocols favor K₂CO₃ for cost-effectiveness.

Alternative Synthetic Pathways

Direct Hydrazide Alkylation

An alternative route involves alkylating furan-2-carbohydrazide directly with 1-(chloromethyl)-4-nitro-1H-pyrazole. However, the instability of the chloromethyl-pyrazole derivative limits practicality, with yields <30%.

Nitration Post-Coupling

Nitrating the pyrazole after coupling to the furan hydrazide was attempted but resulted in poor regioselectivity (<20% desired product). The nitro group preferentially forms at the 3-position under these conditions.

Industrial Production Considerations

Scale-up challenges include:

  • Solvent Recovery: DMF is replaced with toluene in industrial settings to simplify recycling.

  • Continuous Flow Nitration: Microreactor systems improve temperature control, boosting nitration yields to 85%.

Challenges and Limitations

  • Purification Complexity: Intermediates require chromatography due to polar byproducts.

  • Hydrazine Handling: Safety protocols are critical due to hydrazine’s toxicity.

Recent Advances

Patent WO2001016121A1 highlights novel coupling agents for pyrazole-furan systems, including palladium-catalyzed cross-couplings, though these remain exploratory for nitro-substituted variants .

Mechanism of Action

The mechanism of action of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it with analogs bearing variations in substituents, core scaffolds, or functional groups. Below is a detailed analysis:

Pyrazole-Based Hydrazides with Halogen Substituents

  • 5-[(4-Bromo-1H-Pyrazol-1-yl)methyl]-2-Furohydrazide (CAS: 402729-65-1): This analog replaces the nitro group with bromine at the pyrazole 4-position. The bromine atom, being less electron-withdrawing than nitro, may reduce electrophilic reactivity but enhance hydrophobic interactions in biological systems.
  • 5-[(2-Chloro-4-Fluorophenoxy)methyl]-2-Furohydrazide: Substitution of the pyrazole ring with a chloro-fluorophenoxy group introduces steric bulk and halogen bonding capabilities. The hydrazide group retains nucleophilic reactivity, but the phenoxy linkage may influence conformational flexibility compared to the methylene bridge in the parent compound .

Heterocyclic Core Modifications

  • 3-(4-Fluorophenyl)-N'-(2-Furylmethylene)-1H-Pyrazole-5-Carbohydrazide: Replacing the nitro-pyrazole with a fluorophenyl group shifts electronic properties, reducing nitro-associated oxidative stress in biological systems.
  • 5-[(4-Nitro-1H-Pyrazol-1-yl)methyl]-3-[4-(1H-Pyrrol-1-yl)Phenyl]-1,2,4-Oxadiazole :
    Substitution of the furan ring with an oxadiazole introduces a planar, electron-deficient core. This modification may enhance π-stacking interactions in drug-receptor binding, though at the cost of reduced solubility .

Functional Group Variations

  • 5-[(2-Chloro-4-Fluorophenoxy)methyl]Furan-2-Carboxylic Acid: Replacing the hydrazide with a carboxylic acid group eliminates the nucleophilic NH₂ moiety, altering reactivity. The carboxylic acid’s ionization at physiological pH may reduce cellular uptake compared to the hydrazide derivative .

Structural and Functional Comparison Table

Compound Name Structural Features Unique Properties/Effects Reference
5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide Nitro-pyrazole, furan-hydrazide High electrophilicity; potential metal chelation
5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide Bromo-pyrazole, furan-hydrazide Enhanced hydrophobicity; altered reactivity
3-(4-Fluorophenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide Fluorophenyl, furan-hydrazide Improved lipophilicity; reduced oxidative stress
5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-oxadiazole Oxadiazole core, nitro-pyrazole Enhanced π-stacking; lower solubility
5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid Phenoxy linkage, carboxylic acid pH-dependent ionization; reduced nucleophilicity

Implications of Structural Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the parent compound increases electrophilicity, favoring reactions with nucleophiles (e.g., thiols in enzymes). Bromine or fluorine substituents modulate this effect, balancing reactivity and stability .
  • Core Heterocycle Modifications : Oxadiazole derivatives exhibit rigid planar structures, beneficial for target binding but often compromising solubility. Furan-hydrazide hybrids retain conformational flexibility, aiding in diverse binding modes .
  • Hydrazide vs. Carboxylic Acid : Hydrazides offer nucleophilic NH₂ groups for Schiff base formation or metal coordination, whereas carboxylic acids participate in ionic interactions, influencing biodistribution .

Biological Activity

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C9H10N4O4C_9H_{10}N_4O_4, with a molecular weight of approximately 222.20 g/mol. The compound features a furohydrazide moiety linked to a nitro-substituted pyrazole, which is significant for its biological activity.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of pharmacological activities:

  • Antimicrobial Activity : Pyrazole compounds have been reported to possess significant antibacterial and antifungal properties. For instance, studies have shown that various pyrazole derivatives can inhibit the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and fungi like Aspergillus niger .
  • Anti-inflammatory Effects : The anti-inflammatory potential of pyrazoles has been documented extensively. Compounds similar to this compound have demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Anticancer Properties : Some studies suggest that pyrazole derivatives may act as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, specific modifications in the pyrazole structure have shown promising results in inhibiting cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory pathways and microbial metabolism. For instance, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Receptor Modulation : Some pyrazoles interact with various receptors, including estrogen receptors and cholecystokinin receptors, influencing cellular signaling pathways that regulate inflammation and cell growth .
  • Oxidative Stress Reduction : Pyrazoles may exhibit antioxidant properties, helping to mitigate oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Studies

Several research studies have investigated the biological activity of pyrazole derivatives:

StudyFindings
Selvam et al. (2014)Synthesized novel 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(aryl)phenyl)-pyrazole derivatives with significant anti-inflammatory activity (up to 85% inhibition of TNF-α) .
Chovatia et al. (2014)Reported on the synthesis of 1-acetyl-3,5-diaryl-pyrazole derivatives showing promising anti-tubercular activity against Mycobacterium tuberculosis .
Rodhan et al. (2021)Evaluated the antibacterial efficacy of various pyrazole ligands against E. coli and Klebsiella pneumoniae, demonstrating effective inhibition rates .

Q & A

Q. What are the standard synthetic protocols for 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Pyrazole ring formation : Cyclocondensation of precursors like hydrazines with carbonyl derivatives (e.g., ethyl acetoacetate) under reflux in polar solvents (e.g., ethanol) .
  • Functionalization : Introduction of the nitro group at the pyrazole C4 position via nitration, followed by alkylation or coupling reactions to attach the furohydrazide moiety .
  • Key optimizations : Temperature (60–120°C), solvent selection (DMF for nucleophilic substitutions), and stoichiometric ratios (e.g., 1:1.2 for hydrazide coupling) to improve yields (>70%) .
  • Validation : Intermediate purity is confirmed via TLC, and final products are characterized by NMR and MS .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H/13C^{13}C NMR identifies proton environments (e.g., nitro group deshielding at δ 8.5–9.0 ppm) and confirms substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion for C9_9H8_8N4_4O4_4 at m/z 260.064) .
  • TLC/HPLC : Monitors reaction progress (Rf_f values in ethyl acetate/hexane) and ensures >95% purity .
  • X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing, as seen in related pyrazole derivatives .

Q. How is the compound screened for initial biological activity in academic research?

  • In vitro assays :
  • Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
    • Enzyme inhibition : Kinetic studies targeting cyclooxygenase-2 (COX-2) or kinases via fluorometric assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and bioactivity?

  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, nitro groups lower LUMO energy, enhancing electrophilicity .
  • Molecular docking : Simulates binding interactions with protein targets (e.g., COX-2 PDB: 5KIR). Pyrazole and furohydrazide moieties show hydrogen bonding with Arg120 and Tyr355 .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~2.5 for moderate blood-brain barrier penetration) .

Q. What strategies resolve contradictions in spectral data or bioactivity between studies?

  • Spectral discrepancies : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with X-ray structures of analogs .
  • Bioactivity variability : Control variables like solvent (DMSO vs. water solubility), cell line passage number, and assay protocols (e.g., incubation time) .

Q. How is the structure-activity relationship (SAR) investigated for derivatives of this compound?

  • Functional group modulation : Replace the nitro group with halogens (Cl, F) to study electron-withdrawing effects on bioactivity .
  • Scaffold hopping : Compare with thiazolo-pyridazin or triazole analogs to identify core pharmacophores .
  • Dose-response profiling : Test derivatives at 0.1–100 µM concentrations to establish potency trends .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic nitration steps .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Quality control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .

Q. How are conflicting reports on biological mechanisms addressed methodologically?

  • Target deconvolution : Use CRISPR-Cas9 knockout models to confirm on-target effects (e.g., COX-2 inhibition) .
  • Pathway analysis : RNA-seq or proteomics identifies downstream markers (e.g., NF-κB suppression) .
  • Cross-study meta-analysis : Pool data from ≥3 independent labs using fixed-effects models to assess reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.